molecular formula C26H31ClN2O4 B12019233 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12019233
M. Wt: 471.0 g/mol
InChI Key: BQSYVFVDZJBJSV-ZNTNEXAZSA-N
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Description

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone core, chlorophenyl, dimethylaminoethyl, hydroxy, and isobutoxy-methylbenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolone core, followed by the introduction of the chlorophenyl, dimethylaminoethyl, hydroxy, and isobutoxy-methylbenzoyl groups through various organic reactions such as Friedel-Crafts acylation, nucleophilic substitution, and reduction reactions. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the isobutoxy-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(4-fluorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H31ClN2O4

Molecular Weight

471.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C26H31ClN2O4/c1-16(2)15-33-20-10-11-21(17(3)14-20)24(30)22-23(18-6-8-19(27)9-7-18)29(13-12-28(4)5)26(32)25(22)31/h6-11,14,16,23,30H,12-13,15H2,1-5H3/b24-22+

InChI Key

BQSYVFVDZJBJSV-ZNTNEXAZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

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